Bisphenol B

Endocrine disruption Estrogen receptor Bisphenol toxicology

Bisphenol B (BPB) is the butylidene-bridged BPA analogue with second-ranked estrogenic potency (BPAF > BPB > BPZ ~ BPA), making it the preferred higher-potency positive control for ER-mediated studies. As an SVHC-listed substance, it also serves as a tunable Tg-elevating comonomer (BPT-1) for heat-resistant polycarbonate. Ensure batch-specific purity ≥98.0% and comprehensive regulatory documentation. Order now for research or industrial application.

Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
CAS No. 77-40-7
Cat. No. B1667465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol B
CAS77-40-7
Synonyms2,2-bis(4-hydroxyphenyl)butane
bisphenol B
Molecular FormulaC16H18O2
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
InChIInChI=1S/C16H18O2/c1-3-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h4-11,17-18H,3H2,1-2H3
InChIKeyHTVITOHKHWFJKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityApproximate solubility per 100 g: water <0.1 g
Approximate solubility per 100 g: acetone 266 g;  benzene 2.3 g;  carbon tetrachloride <0.1 g;  ether 133 g;  methanol 166 g;  V.M.P. naphtha <0.1 g
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bisphenol B (CAS 77-40-7): Technical Baseline and Procurement-Relevant Characteristics


Bisphenol B (BPB; 2,2-Bis(4-hydroxyphenyl)butane; CAS 77-40-7) is a bisphenol analog structurally distinguished from Bisphenol A by the substitution of a butan-2-ylidene bridging group in place of the propan-2-ylidene group of BPA [1]. This compound functions as a monomer in phenol and polycarbonate resin synthesis [2] and has been identified as a Substance of Very High Concern (SVHC) under REACH due to endocrine-disrupting properties [3]. Commercially available grades typically specify ≥98.0% purity (GC), with appearance ranging from white to light yellow powder or crystal and melting point between 124.0–128.0°C . The compound is applied as an analytical reference standard, a research chemical for endocrine disruption studies, and an alternative monomer where its distinct thermal and chemical behavior offers differentiation from BPA and other bisphenol analogs [4].

Why Bisphenol B Cannot Be Interchanged with BPA, BPF, or BPS Without Functional Consequence


Structural variations among bisphenols produce measurable divergences in estrogen receptor binding affinity, metabolic clearance rates, and environmental fate that render simple one-to-one substitution scientifically invalid. Bisphenol B (butylidene bridge) demonstrates estrogenic potency ranked higher than BPA and markedly higher than BPS in human breast cancer cell models [1]. Parallel research confirms that only the parent (unconjugated) bisphenol compounds exhibit affinity for estrogen receptors, making pharmacokinetic behavior—specifically glucuronidation kinetics and internal exposure—a critical determinant of biological effect that differs substantially across the bisphenol class [2]. Furthermore, degradation kinetics under UV photolysis and biological treatment conditions differ by orders of magnitude among BPs, with BPB occupying a distinct removal-efficiency category [3]. Consequently, procurement decisions based solely on functional class equivalence risk introducing unintended potency shifts, altered metabolic persistence, and divergent environmental persistence that cannot be predicted from BPA or BPS reference data.

Bisphenol B (CAS 77-40-7): Quantitative Differentiation Evidence Against BPA, BPS, and BPF


Estrogenic Potency Ranking: BPB Demonstrates Higher Activity Than BPA in Human Breast Cancer Cells

In a comparative study assessing estrogenic activity across seven bisphenols in human breast cancer cell lines (MCF-7, MDA-MB-231, T47D), Bisphenol B (BPB) ranked second in potency among all tested compounds [1]. The study evaluated ER-mediated cell proliferation, ERE-mediated transcription, and gene expression profiles. The potency ranking established was: BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS [1]. This demonstrates that BPB is more estrogenic than BPA under the same experimental conditions, a finding with direct implications for researchers studying endocrine disruption mechanisms or screening for safer alternatives.

Endocrine disruption Estrogen receptor Bisphenol toxicology

Comparative Removal Efficiency: UV Photolysis and Biological Treatment Distinguish BPB from BPA and BPS

A systematic study of 18 bisphenols under controlled laboratory conditions revealed that Bisphenol B (BPB) falls into the "moderately removable" category under direct UV photolysis in water, with removal efficiencies (RE) between 50–80% after 4 hours of irradiation [1]. This contrasts with BPA, which falls into the "highly removable" category (RE >94%), and is distinct from the "poorly removable" category (RE 25–45%) [1]. Under biological treatment (activated sludge), BPB achieved >85% removal efficiency, comparable to most other bisphenols tested [1]. This differential photolytic behavior has direct consequences for environmental monitoring method selection and wastewater treatment strategy design.

Environmental fate Wastewater treatment Photodegradation

Microalgal Toxicity: BPB Exhibits ~3- to 70-fold Higher Acute Toxicity Than BPS and BPF

In a 96-hour acute toxicity assessment using the freshwater microalga Chlamydomonas mexicana, Bisphenol B (BPB) exhibited substantially higher toxicity compared to BPS and BPF [1]. The EC50 values for BPAF, BPB, and BPZ ranged from 1.78–12.09 mg·L⁻¹, while BPS and BPF showed markedly lower toxicity with EC50 values of 30.53–85.48 mg·L⁻¹ [1]. Notably, the mixture of bisphenols exhibited an EC50 of 8.07 mg·L⁻¹, indicating additive toxic effects [1]. After 14 days, C. mexicana achieved 87% removal efficiency for BPB, comparable to the 89% removal for BPZ and 99% removal for BPF [1].

Ecotoxicology Aquatic toxicity Bisphenol hazard assessment

Cardiotoxicity Potency Ranking: BPB Induces Greater Bradycardia Than BPA in Zebrafish Embryos

A comparative study of bisphenol cardiotoxicity in zebrafish embryos (ZFEs) established a clear potency ranking for bradycardia induction at 48 hours post-fertilization (hpf) [1]. Bisphenol B (BPB) ranked second in cardiotoxic potency, positioned between BPAF (most potent) and BPA, and exceeding the potency of BPF [1]. The study demonstrated that BPs, individually and in mixture, concentration-dependently and additively increased embryo mortality at 96 hpf and reduced heart rate at 48 hpf [1]. Mechanistic investigation revealed that BPs downregulate mRNA expression of L-type calcium channel (cacna1c) and SERCA (atp2a2a), with significant reduction in SERCA activity [1].

Developmental toxicology Cardiotoxicity Zebrafish model

Biodegradation Efficiency Ordering: BPB Shows Lower Enzymatic Removal Than BPF and BPA

In a comparative study of enzymatic biodegradation using laccase and tyrosinase immobilized on polyacrylonitrile (PAN) beads, Bisphenol B (BPB) demonstrated a distinct removal efficiency ranking relative to other common bisphenols [1]. Across both catalytic systems, the removal efficiency followed the order: BPF > BPA > BPB > TCBPA [1]. This indicates that BPB is less readily biodegraded by these oxidoreductase enzymes than both BPF and BPA, despite being structurally similar. The differential susceptibility has implications for biological wastewater treatment system design and for understanding environmental persistence pathways.

Bioremediation Enzymatic degradation Wastewater treatment

Polycarbonate Thermal Performance: BPB-Containing Copolymers Enable Tunable Heat Distortion Enhancement

Patent literature establishes that copolymers incorporating Bisphenol B (as BPT-1) with BPA can be used as modifiers to enhance thermal properties of BPA polycarbonate [1]. The US Patent 5,480,959 discloses that homopolycarbonates prepared from BPT-1 achieve glass transition temperatures (Tg) of approximately 198°C, representing a ~48°C increase over the typical BPA polycarbonate Tg of ~150°C [1]. Furthermore, the patent teaches that a single copolymer modifier can be used in differing amounts to produce products with desired thermal properties across a gradient rather than a binary switch [1]. Earlier patent US 3,248,364 describes bisphenol polycarbonates with exceptionally high heat-distortion temperatures and fire-resistant properties, though without specific BPB thermal values [2]. Japanese Patent JP2004010874 further addresses polycarbonates with excellent thermal properties from bisphenols having lower estrogenic action than BPA [3].

Polymer chemistry Thermal properties Polycarbonate engineering

Bisphenol B (CAS 77-40-7): Evidence-Backed Research and Industrial Application Scenarios


Endocrine Disruption Research: High-Potency Positive Control

Researchers investigating estrogen receptor-mediated effects require positive control compounds with established potency. BPB's second-ranked estrogenic activity (BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS) in human breast cancer cell models makes it suitable as a higher-potency comparator when BPA alone provides insufficient signal differentiation [1]. Its use enables dose-response characterization across a wider dynamic range than BPA monotherapy studies.

Environmental Monitoring Method Development and Validation

Analytical laboratories developing LC-MS/MS methods for drinking water compliance with EU Directive 2020/2184 (parametric limit 2.5 µg/L for bisphenols) require certified reference standards for BPA, BPS, and BPB [1]. BPB's distinct chromatographic behavior and its classification as a priority monitoring analyte in comprehensive 15-analyte screening methods necessitates its inclusion in calibration standards and quality control materials [1].

Wastewater Treatment Efficacy Benchmarking

Facilities evaluating biological treatment or UV advanced oxidation processes must account for compound-specific removal behavior. BPB's classification as moderately removable under UV photolysis (RE 50–80%) contrasts with BPA's highly removable profile (RE >94%) [1], and its lower enzymatic biodegradation ranking (BPF > BPA > BPB > TCBPA) [2] establishes it as a more conservative tracer for treatment system performance validation. Use of BPB as a challenge compound provides a more stringent test of removal efficiency than reliance on BPA alone.

High-Temperature Polycarbonate Copolymer Formulation

Polymer engineers formulating polycarbonates for automotive headlamp lenses, aerospace components, or other applications requiring heat distortion resistance above the ~150°C Tg of BPA polycarbonate can utilize BPB-based comonomers (BPT-1) to achieve tunable Tg elevation [1]. Copolymer incorporation enables graduated thermal property adjustment without full reformulation, offering procurement flexibility where thermal specifications exceed BPA polycarbonate capabilities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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